Cas no 1805973-13-0 (3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile)

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile is a high-purity heterocyclic compound featuring a pyridine core substituted with chloro, cyano, difluoromethyl, and acetonitrile functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing active ingredients with enhanced bioactivity. The presence of electron-withdrawing groups (cyano, chloro, difluoromethyl) contributes to its reactivity in nucleophilic substitution and cross-coupling reactions. The compound's stability and well-defined reactivity profile facilitate precise modifications in multi-step synthetic routes. It is commonly utilized in the preparation of advanced intermediates for crop protection agents and drug discovery, offering consistent performance in demanding chemical transformations. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile structure
1805973-13-0 structure
Product Name:3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile
CAS No:1805973-13-0
MF:C9H4ClF2N3
MW:227.597967147827
CID:4865643
Update Time:2025-06-08

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile
    • Inchi: 1S/C9H4ClF2N3/c10-7-5(4-14)3-6(1-2-13)15-8(7)9(11)12/h3,9H,1H2
    • InChI Key: NDBNWVWTLKYUOG-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C=C(CC#N)N=C1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 316
  • XLogP3: 1.5
  • Topological Polar Surface Area: 60.5

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029054748-1g
3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile
1805973-13-0 97%
1g
$1,490.00 2022-04-01

3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile Related Literature

Additional information on 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile

Comprehensive Analysis of 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1805973-13-0)

In the realm of specialized chemical compounds, 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1805973-13-0) stands out as a versatile intermediate with significant applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique pyridine backbone and functional groups, has garnered attention for its potential in drug discovery and advanced material synthesis. Researchers and industry professionals frequently search for terms like "pyridine derivatives in drug development" and "difluoromethyl group applications", reflecting the growing interest in this chemical's properties.

The molecular structure of 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile features a chloro substituent at the 3-position, a cyano group at the 4-position, and a difluoromethyl moiety at the 2-position, all attached to a pyridine ring. The 6-position is further functionalized with an acetonitrile group, enhancing its reactivity and utility in cross-coupling reactions. This combination of electron-withdrawing groups makes the compound particularly valuable in Pd-catalyzed reactions, a topic frequently queried in academic forums and patent literature.

Recent trends in chemical research highlight the importance of fluorinated pyridines, with search analytics showing increased queries for "bioisosteres in medicinal chemistry" and "metabolically stable fluorinated compounds". The difluoromethyl group in this molecule serves as a lipophilic hydrogen bond donor, a property that improves pharmacokinetic profiles—a key consideration for researchers optimizing drug candidates. The compound's cyano functionality also enables click chemistry applications, aligning with current interests in modular synthesis approaches.

From a synthetic chemistry perspective, CAS 1805973-13-0 demonstrates remarkable stability under various conditions, as evidenced by thermal analysis data showing decomposition temperatures above 200°C. This thermal resilience makes it suitable for high-temperature applications, addressing common search queries about "heat-resistant heterocyclic compounds". The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitutions, while the acetonitrile side chain offers additional sites for functional group interconversion—features frequently discussed in synthetic methodology publications.

Environmental and regulatory considerations are increasingly important in chemical usage, and this compound's low ecotoxicity profile (as predicted by QSAR models) positions it favorably compared to traditional halogenated intermediates. Search engine data reveals growing interest in "green chemistry alternatives for pyridine synthesis", making this compound's relatively benign environmental footprint particularly relevant. Its potential for atom-efficient transformations aligns with principles of sustainable chemistry, a major focus area in contemporary research.

In material science applications, the π-deficient aromatic system of this pyridine derivative enables its use in electron-transport materials for organic electronics. Laboratory inquiries often focus on "nitrogen heterocycles in OLED development", where compounds like 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile show promise due to their tunable electronic properties. The cyano and difluoromethyl groups particularly influence charge transport characteristics, making this compound valuable for designing next-generation electronic materials.

Analytical characterization of 1805973-13-0 typically involves advanced techniques such as LC-MS (showing characteristic [M+H]+ peaks) and multinuclear NMR (with distinctive 19F signals around -80 ppm). These analytical signatures help researchers verify compound purity—a common concern reflected in search queries about "quality control for pharmaceutical intermediates". The compound's crystalline nature also facilitates characterization by X-ray diffraction, providing structural confirmation valuable for patent applications and regulatory submissions.

Looking forward, the versatility of 3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-acetonitrile ensures its continued relevance across multiple disciplines. Emerging search trends like "AI-assisted heterocycle design" and "fragment-based drug discovery" suggest growing computational interest in such structurally diverse building blocks. With proper handling and application, this compound will likely remain an important tool for innovators addressing challenges in healthcare, agriculture, and advanced materials.

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